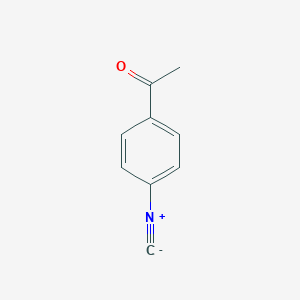

1-(4-Isocyanophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-isocyanophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQIIKTWJEFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332312 | |

| Record name | 1-(4-isocyanophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125192-28-1 | |

| Record name | 1-(4-isocyanophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125192-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 4 Isocyanophenyl Ethanone in Organic Transformations

Fundamental Reactivity Principles of Aryl Isocyanides

The reactivity of aryl isocyanides like 1-(4-isocyanophenyl)ethanone is governed by the distinct electronic characteristics of the isocyano group.

Dual Nature: Electrophilic and Nucleophilic Character

The terminal carbon atom of the isocyanide group exhibits a fascinating dual reactivity, acting as both a nucleophile and an electrophile. rsc.org This ambiphilic nature stems from its electronic structure, which can be described by two principal resonance forms. acs.org The isocyanide carbon possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net Simultaneously, it has accessible π* antibonding orbitals, which allow it to accept electron density, thus exhibiting electrophilic character. acs.orgresearchgate.net

This duality allows isocyanides to react with a wide array of reagents. The nucleophilic character is evident in their reactions with electrophiles such as alkyl halides in SN2 reactions, leading to the formation of nitrilium intermediates. researchgate.net Conversely, the electrophilic nature is harnessed in reactions with nucleophiles, a process often facilitated by metal catalysts that activate the isocyanide group. mdpi.com The balance between these two reactivities can be influenced by the electronic properties of the substituent on the aryl ring. acs.org In the case of this compound, the acetyl group is electron-withdrawing, which can modulate the nucleophilicity and electrophilicity of the isocyanide carbon.

Carbene-like Resonance Contribution

The isocyanide functional group is isoelectronic with carbon monoxide and possesses a resonance structure that imparts carbene-like character to the terminal carbon atom. rsc.orgacs.orgresearchgate.net This resonance contributor, with a divalent carbon, is a key factor in understanding the reactivity of isocyanides. nsf.gov This carbene-like nature is particularly relevant in the context of insertion reactions and the formation of metal-carbene complexes. mdpi.comresearchgate.net The ability of the isocyanide to stabilize a positive charge on the adjacent nitrogen atom further enhances this reactivity profile. This inherent carbene character is a cornerstone of the diverse transformations that isocyanides undergo, including the multicomponent reactions discussed below.

Multicomponent Reaction (MCR) Chemistry

This compound is a valuable component in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. researchgate.netnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. researchgate.netnih.gov

Passerini Reactions: Scope and Mechanistic Elucidation

The Passerini three-component reaction (P-3CR) is a fundamental MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is a powerful tool for the synthesis of a wide range of functionalized molecules. researchgate.netorganic-chemistry.org

The mechanism of the Passerini reaction is thought to proceed through the initial interaction of the carbonyl compound and the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the isocyanide. wikipedia.orgresearchgate.net This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product. wikipedia.org The reaction is typically conducted in aprotic solvents at room temperature and is favored by high concentrations of the reactants. organic-chemistry.orgwikipedia.org

The scope of the Passerini reaction is broad, accommodating a variety of isocyanides, carbonyls, and carboxylic acids. The use of this compound in this reaction allows for the introduction of the 4-acetylphenyl moiety into the final product, providing a handle for further functionalization.

Table 1: Examples of Passerini Reactions

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product |

|---|---|---|---|

| Aldehyde | Acetic Acid | This compound | α-Acetoxy-N-(4-acetylphenyl)acetamide |

This table presents hypothetical examples to illustrate the Passerini reaction with this compound.

Ugi Reactions: Diverse Applications and Reaction Pathways

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, bringing together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to form a bis-amide. nih.govnih.govwikipedia.orgorganic-chemistry.org This reaction is highly valued in medicinal chemistry for the rapid synthesis of peptide-like structures and diverse compound libraries. nih.gov

The mechanism of the Ugi reaction is generally accepted to begin with the formation of an imine from the aldehyde or ketone and the amine. wikipedia.orgorganic-chemistry.org This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents. wikipedia.org

The versatility of the Ugi reaction is immense, with numerous variations developed by altering the starting components. nih.gov For instance, replacing the carboxylic acid with other nucleophiles leads to a wide range of Ugi-type reactions. nih.gov The incorporation of this compound into Ugi reactions provides access to complex molecules bearing the 4-acetylphenyl group, which can be valuable for developing new pharmaceutical leads.

Table 2: Representative Ugi Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

|---|

This table presents a hypothetical example to illustrate the Ugi reaction with this compound.

Groebke-Blackburn-Bienaymé (GBB) Reactions and Derivatives

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amidine (or a related nitrogen-containing heterocycle), and an isocyanide to generate fused imidazo[1,2-a]heterocycles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction is a powerful method for the synthesis of a variety of biologically relevant scaffolds. beilstein-journals.orgresearchgate.net

The GBB reaction is mechanistically distinct from the Passerini and Ugi reactions. It is generally believed to involve the formation of an N-acylimminium ion intermediate from the aldehyde and the amidine, which then undergoes a [4+1] cycloaddition with the isocyanide. beilstein-journals.org Subsequent rearrangement leads to the final heterocyclic product. The reaction often requires a Lewis or Brønsted acid catalyst to facilitate the formation of the reactive intermediate. beilstein-journals.orgbeilstein-journals.org

The use of this compound in the GBB reaction allows for the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and other related systems bearing a 4-acetylphenyl substituent at the 3-position. These products are of interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine (B132010) core in pharmaceutical agents.

Table 3: Illustrative Groebke-Blackburn-Bienaymé Reaction

| Aldehyde | Amidine | Isocyanide | Product |

|---|

This table presents a hypothetical example to illustrate the GBB reaction with this compound.

Other Isocyanide-Based Multicomponent Reaction (IMCR) Frameworks

Beyond specific named reactions, this compound is a versatile component in a variety of isocyanide-based multicomponent reactions (IMCRs). These reactions are prized for their efficiency in building molecular complexity from simple starting materials in a single step. The fundamental reactivity of the isocyanide group in this compound involves its ability to undergo α-addition, reacting with both an electrophile and a nucleophile.

A cornerstone of IMCRs is the Passerini reaction , a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.orgnih.gov In this context, this compound serves as the isocyanide component. The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where hydrogen bonding plays a crucial role in assembling the reactants. organic-chemistry.orgnih.gov Alternatively, in polar solvents, an ionic mechanism involving a nitrilium intermediate is proposed. wikipedia.org

Another prominent IMCR is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgsciepub.comorganic-chemistry.org This reaction is known for its high atom economy and typically proceeds rapidly under mild conditions. wikipedia.orgsciepub.com The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, such as this compound, leading to a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org

The Groebke-Blackburn-Bienaymé (GBB) reaction is another significant three-component reaction that utilizes an amidine, an aldehyde, and an isocyanide to construct imidazo[1,2-a]-heterocycles. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction highlights the utility of this compound in the synthesis of medicinally relevant scaffolds. nih.govresearchgate.net The GBB reaction typically requires a catalyst, such as a Brønsted or Lewis acid, to facilitate the formation of the key iminium intermediate from the amidine and aldehyde. beilstein-journals.orgbeilstein-journals.org Subsequent nucleophilic attack by the isocyanide and intramolecular cyclization leads to the fused heterocyclic product.

While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its structural features make it a prime candidate for generating diverse molecular libraries through these powerful multicomponent strategies. The acetyl group on the phenyl ring can also serve as a handle for further functionalization of the resulting products.

Transition Metal-Catalyzed Reactivity

The isocyanide functionality of this compound exhibits a strong affinity for transition metals, enabling a rich and diverse range of catalytic transformations. Palladium and copper complexes, in particular, have been extensively used to mediate the insertion and cross-coupling reactions of isocyanides.

Palladium-Catalyzed Processes: Insertion and Cross-Coupling Reactions

Palladium catalysis offers a powerful platform for the functionalization of this compound, primarily through the migratory insertion of the isocyanide group into palladium-carbon bonds. nih.govsemanticscholar.org

Imidoylative cross-coupling reactions represent a significant class of palladium-catalyzed transformations where an aryl or vinyl halide, an isocyanide, and a nucleophile are brought together to form a new imine-containing product. With this compound as the isocyanide component, this strategy allows for the formation of diverse C-C, C-N, and C-O bonds. The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by the migratory insertion of the isocyanide to form an imidoyl-palladium(II) intermediate. nih.gov This intermediate then undergoes reaction with a suitable nucleophile (e.g., organometallic reagents for C-C, amines for C-N, or alcohols for C-O bond formation) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govmagtech.com.cnrsc.org

Table 1: Examples of Palladium-Catalyzed Imidoylative Cross-Coupling Reactions (Data for this compound in these specific transformations is limited in the surveyed literature; the table below is a generalized representation based on known reactivity of aryl isocyanides.)

| Aryl Halide | Nucleophile | Product Type |

| Aryl Bromide | Organoboron Reagent | Aryl-substituted Imine (C-C bond) |

| Aryl Iodide | Amine | N-Aryl Imidamide (C-N bond) |

| Aryl Triflate | Alcohol | Imidate (C-O bond) |

The imidoyl-palladium intermediates generated from this compound can also be trapped intramolecularly by a suitably positioned nucleophile within the molecule, leading to the formation of various heterocyclic structures. researchgate.netsioc-journal.cn These cyclization reactions are highly valuable for the synthesis of complex, fused ring systems. The nature of the tether and the nucleophile dictates the size and type of the resulting heterocycle.

Table 2: Examples of Palladium-Catalyzed Cyclization Reactions (Specific examples with this compound are not widely reported; this table illustrates the general principle.)

| Substrate Type | Resulting Heterocycle |

| o-Haloaryl isocyanide with a pendant nucleophile | Indole or Quinoline (B57606) derivatives |

| Isocyanide with a tethered alkene | Pyrrole or Pyridine derivatives |

| Isocyanide with a tethered alkyne | Fused aromatic systems |

Mechanistic investigations have shed light on the intricate interactions between palladium catalysts and isocyanides like this compound. The process typically begins with the coordination of the isocyanide to the palladium center. A key step is the 1,1-migratory insertion of the isocyanide into a Pd-C bond, which is a fundamental step in the formation of the imidoyl-palladium intermediate. nih.gov The electronic properties of the isocyanide can influence the rate and efficiency of this insertion. The electron-withdrawing acetyl group in this compound is expected to modulate the electron density at the isocyanide carbon, potentially affecting its reactivity in the catalytic cycle. Furthermore, synergistic effects between palladium and other metals, such as copper, have been studied to understand and control the selectivity of these transformations. nih.govresearchgate.net Theoretical studies, including DFT calculations, have been employed to elucidate the reaction pathways and the role of various ligands and additives in these complex catalytic systems. nih.govresearchgate.netnih.gov

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium for mediating reactions of isocyanides. nih.govrsc.orgelsevierpure.comnih.govfrontiersin.orgrsc.orgorganic-chemistry.org These transformations often proceed through different mechanistic pathways compared to their palladium-catalyzed counterparts.

Copper-catalyzed reactions involving this compound can lead to a variety of valuable products. For instance, copper can catalyze the annulation of isocyanides with various partners to construct heterocyclic rings. nih.govfrontiersin.orgrsc.org Multicomponent reactions catalyzed by copper have also been developed, where this compound can be incorporated into complex molecular scaffolds in a single step. nih.govrsc.orgelsevierpure.com These reactions often exhibit high functional group tolerance and can be performed under mild conditions.

Table 3: Examples of Copper-Catalyzed Transformations (Specific data for this compound is scarce in the reviewed literature; the table provides a general overview of copper-catalyzed isocyanide reactivity.)

| Reaction Type | Reactants | Product Type |

| Annulation | Isocyanide, Diazo Compound | Dihydropyrroles |

| Multicomponent Reaction | Isocyanide, Alkyne, Azide (B81097) | Ketenimines |

| Annulation | Isocyanide, 1,6-Enyne | Indanones |

The development of novel copper-based catalytic systems continues to expand the synthetic utility of isocyanides, offering new avenues for the application of this compound in organic synthesis.

Other Transition Metal Catalyses (e.g., Silver, Ruthenium)

While palladium and copper have been extensively studied in isocyanide chemistry, other transition metals such as silver (Ag) and ruthenium (Ru) also serve as effective catalysts for transformations involving this compound. These metals offer alternative reactivity patterns and expand the synthetic utility of this versatile building block.

Silver-Catalyzed Reactions: Silver salts, particularly Ag(I) salts like silver triflate (AgOTf), are known to act as soft, carbophilic Lewis acids that activate the isocyanide carbon towards nucleophilic attack. beilstein-journals.org This property is harnessed in various multicomponent reactions. For instance, silver catalysts can promote the A³-coupling (aldehyde-alkyne-amine) reaction, where an isocyanide can be used as a surrogate for the amine component following in situ hydrolysis. beilstein-journals.org Silver(I) is also effective in catalyzing cascade cyclization reactions. The reaction of alkynones with alcohols, catalyzed by silver(I), proceeds through a benzopyrylium cation intermediate to generate annulation products, a strategy that highlights the potential for silver to mediate complex heterocycle synthesis from isocyanide-containing precursors. nih.gov In the context of this compound, silver catalysis can facilitate its participation in cycloaddition reactions, such as the regioselective [3+2] cycloaddition with aryl diazonium salts to yield 1,3-disubstituted 1,2,4-triazoles. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes are highly versatile catalysts known for their ability to promote a wide range of organic transformations, including hydrogenation, C-H activation, and oxidative cyanation. beilstein-journals.orgnih.govresearchgate.net Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are particularly effective in catalyzing the C-H cyanation of arenes using less toxic cyanating agents. nih.gov Although direct examples with this compound are not extensively documented, the established reactivity of ruthenium catalysts with aryl isocyanides suggests its applicability. For example, ruthenium complexes catalyze the hydrogenation of alkenes, and isocyanide-ligated ruthenium complexes have shown high robustness and activity in these transformations. researchgate.net Furthermore, visible-light-induced photoredox catalysis using ruthenium-based photosensitizers has been employed for radical cascade alkylation/cyclization reactions of aryl isocyanides to construct fused N-heterocycles. bohrium.com

Role of Isocyanides as Ligands in Metal Catalysis

The isocyanide group in this compound is not only a reactive functional group but also a highly effective ligand in organometallic chemistry. Its coordination properties are crucial in modulating the stability, reactivity, and selectivity of metal catalysts.

Ligand Design and Coordination Properties (σ-Donors, π-Acceptors)

Isocyanides (R-N≡C) are isoelectronic with carbon monoxide (CO) and share similar bonding characteristics when coordinated to a transition metal. rsc.org The isocyanide ligand binds to the metal center through its carbon atom, which has a lone pair of electrons. This makes it a strong σ-donor. wikipedia.org Concurrently, the ligand possesses empty π* orbitals in the C≡N bond that can accept electron density from the metal's d-orbitals through a process called π-backbonding. rsc.orgwikipedia.org This dual σ-donor and π-acceptor capability allows isocyanides to stabilize a wide range of metal oxidation states.

The electronic nature of the 'R' group significantly influences the balance between σ-donation and π-acceptance. For this compound, the phenyl ring is substituted with an electron-withdrawing acetyl group at the para position. This group reduces the electron density on the isocyanide, weakening its σ-donor strength but significantly enhancing its π-acceptor properties. mdpi.com This makes this compound a better π-acceptor ligand than simple alkyl isocyanides or even unsubstituted phenyl isocyanide, a property that can be used to fine-tune the electronic environment of a catalytic metal center.

Table 1: Comparison of Electronic Properties of Isocyanide Ligands

| Ligand Substituent (R in R-NC) | Electronic Effect | Relative σ-Donation | Relative π-Acceptance |

|---|---|---|---|

| tert-Butyl | Electron-Donating (Inductive) | Strong | Weak |

| Phenyl | Electron-Withdrawing (Inductive), π-System | Moderate | Moderate |

| 4-Acetylphenyl | Strongly Electron-Withdrawing | Weak | Strong |

| Trifluoromethyl | Very Strongly Electron-Withdrawing | Very Weak | Very Strong |

Non-Innocent Ligand Behavior

In many catalytic processes, isocyanides exhibit "non-innocent" behavior, meaning the ligand itself is not a mere spectator but actively participates in the reaction. wikipedia.orgrsc.org Upon coordination to a metal center, the electronic structure of the isocyanide is altered, rendering the isocyanide carbon more electrophilic and susceptible to nucleophilic attack. rsc.org This activation is a cornerstone of isocyanide chemistry. The nucleophilic addition to the coordinated isocyanide carbon leads to the formation of metal-bound iminoacyl or carbene species, which are key intermediates in numerous insertion and multicomponent reactions. wikipedia.org This non-innocent behavior allows the isocyanide to function as a one-carbon (C1) building block, inserting itself into various bonds to construct more complex molecular frameworks.

Steric and Electronic Effects in Catalytic Performance

The performance of a metal catalyst can be precisely controlled by the steric and electronic properties of its ligands. mdpi.com For isocyanide ligands like this compound, these effects are distinct.

Steric Effects: The this compound ligand is sterically undemanding. The linear geometry of the isocyanide group and the planar phenyl ring result in a small cone angle. wikipedia.org This allows for the coordination of multiple ligands to a single metal center and provides open access for substrates to approach the catalytic site. This contrasts with bulkier ligands like 2,6-diisopropylphenyl isocyanide, which are designed to create a specific steric environment to control selectivity or stabilize reactive species. arxiv.org

Electronic Effects: The dominant feature of this compound as a ligand is its strong electron-withdrawing nature. The para-acetyl group significantly influences the catalyst's properties by:

Stabilizing Electron-Rich Metal Centers: Its strong π-acceptor ability helps to delocalize electron density from low-valent metal centers, enhancing their stability. mdpi.com

Modulating Redox Potentials: The electron-withdrawing effect makes the metal center more electrophilic and harder to oxidize. mdpi.com

Enhancing Reactivity of the Coordinated Isocyanide: By withdrawing electron density, it further increases the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack and insertion, a key step in many catalytic cycles.

Cyclization and Annulation Reactions for Heterocycle Synthesis

This compound is a valuable precursor for synthesizing heterocycles, particularly nitrogen-containing ring systems like quinolines and quinazolines. Its bifunctional nature—possessing both an electrophilic ketone and a versatile isocyanide group—enables its participation in a variety of cyclization and annulation strategies.

Synthesis of Quinoline and Quinazoline (B50416) Derivatives

Quinolines and quinazolines are core structures in numerous pharmaceuticals and functional materials. The reactivity of the isocyanide group is central to several modern synthetic routes to these scaffolds.

Quinoline Synthesis: Quinolines can be efficiently synthesized via multicomponent reactions (MCRs), which offer high atom economy and molecular diversity. rsc.orgrsc.org While many methods exist, those involving isocyanides are particularly powerful. For example, radical cascade alkylation/cyclization reactions, often initiated by visible-light photoredox catalysis, allow for the direct use of simple alkanes to alkylate an aryl isocyanide like this compound, followed by cyclization to form the quinoline core. bohrium.com Another strategy involves the [5+1] annulation of 2-isocyanochalcones (which can be derived from isocyanophenyl ketones) with nitroalkanes to produce substituted quinolines. dntb.gov.ua

Quinazoline Synthesis: The synthesis of quinazolines can be achieved through the intramolecular cyclization of suitably substituted aryl isocyanides. A relevant and illustrative method involves the treatment of 2-(1-azidoalkyl)phenyl isocyanides with a base like sodium hydride (NaH). researchgate.net This reaction generates a 1-(2-isocyanophenyl)alkylideneamine intermediate, which undergoes a spontaneous intramolecular cyclization to furnish the quinazoline ring system in good yields. researchgate.netnih.gov While this specific example uses an ortho-isocyanide, the fundamental reactivity demonstrates a powerful pathway for which this compound derivatives could be designed to participate.

Table 2: Representative Synthesis of Quinazolines via Isocyanide Cyclization

| Starting Material | Reagent/Conditions | Intermediate | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 2-(1-Azidoethyl)phenyl isocyanide | NaH, DMF, 0 °C | 1-(2-Isocyanophenyl)ethylideneamine | 2-Methylquinazoline | 85% | researchgate.net |

| 2-(Azidophenylmethyl)phenyl isocyanide | NaH, DMF, 0 °C | 1-(2-Isocyanophenyl)benzylideneamine | 2-Phenylquinazoline | 82% | researchgate.net |

Formation of Benzoxazine (B1645224) Derivatives

The isocyanide functionality of this compound serves as a versatile building block in the synthesis of various heterocyclic systems, including benzoxazine derivatives. One notable method involves the acid-catalyzed cyclization of 2-isocyanophenyl ketones in the presence of a vinyl ether. thieme-connect.de This reaction provides a convenient route to 2-(1-alkoxyalkyl)-4-alkylidene-4H-3,1-benzoxazines. Although the yields are often moderate, the simplicity of the procedure and the ready availability of the starting materials make it a useful synthetic tool. thieme-connect.de

Another significant approach to benzoxazine structures involves palladium-catalyzed reactions. For instance, the reaction of 2-functionalized aryl azides with isocyanides can yield 2-alkylaminobenzoxazinones through a tandem azide–isocyanide coupling and intramolecular cyclization. mdpi.com Ugi-type reactions of 2-isocyanobenzoates have also been employed to prepare benzoxazine-4-ones. mdpi.com This transformation proceeds via the nucleophilic attack of the isocyanide on an imine carbon, leading to an imidoyl cation which then undergoes intramolecular cyclization. mdpi.com

The formation of benzoxazine derivatives can also be achieved through multi-component reactions. A three-component reaction between a ketone, an isocyanide, and 2-aminophenol (B121084) can proceed via a benzo[b] Current time information in Bangalore, IN.walisongo.ac.idoxazine intermediate, which results from the intramolecular trapping of a reactive nitrilium ion by the adjacent phenolic hydroxyl group. mdpi.com

A specific example of the synthesis of a 4-methylene-4H-3,1-benzoxazine derivative involves the reaction of an iminophosphorane derived from N-(2-acetylphenyl)-2-azidobenzamide with isocyanates. thieme-connect.com This transformation proceeds through an initial aza-Wittig reaction to form a carbodiimide, which then undergoes ring closure. thieme-connect.com

Table 1: Synthesis of 4-Alkylidene-4H-3,1-benzoxazine Derivatives from 2-Isocyanophenyl Ketones

| 2-Isocyanophenyl Ketone | Vinyl Ether | Product | Yield (%) |

|---|---|---|---|

| 1-(2-Isocyanophenyl)ethanone | 2-Methoxypropene | 2-(1-Methoxy-1-methylethyl)-4-methylene-4H-3,1-benzoxazine | 78 |

| 1-(2-Isocyanophenyl)propan-1-one | 2-Methoxypropene | 4-Ethylidene-2-(1-methoxy-1-methylethyl)-4H-3,1-benzoxazine | 65 |

| 1-(4-Chloro-2-isocyanophenyl)ethanone | Ethyl vinyl ether | 7-Chloro-2-(1-ethoxyethyl)-4-methylene-4H-3,1-benzoxazine | 55 |

Data sourced from thieme-connect.de

Other Heterocyclic Systems (e.g., Oxazoles, Tetrazoles)

The reactivity of the isocyano group in this compound extends to the formation of a diverse array of other heterocyclic systems, prominently featuring oxazoles and tetrazoles, often through multicomponent reactions like the Passerini and Ugi reactions.

Oxazoles: The synthesis of oxazoles from isocyanides is a well-established transformation. nih.govorganic-chemistry.org One common method involves the reaction of an isocyanide with an acid chloride. mdpi.com Another powerful approach is the Van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in reaction with an aldehyde. researchgate.netresearchgate.net The reaction proceeds through the addition of deprotonated TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group to yield the oxazole ring. researchgate.net While direct examples employing this compound are not extensively detailed in the provided search results, its acetylphenyl moiety would be retained in the final oxazole product. Furthermore, silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides presents another route to oxazole rings. nih.gov

Tetrazoles: The formation of tetrazoles from isocyanides typically involves a cycloaddition reaction with an azide source, such as sodium azide. nih.govorganic-chemistry.orgchalcogen.ro The reaction of an isocyanide with sodium azide can be tuned to produce either cyanamides or tetrazoles. nih.gov With a substoichiometric amount of sodium azide, cyanamides are the primary product, while an excess of sodium azide leads to the formation of the tetrazole ring through a [3+2] cycloaddition between the intermediate cyano group and the azide anion. nih.gov This method is applicable to a wide range of nitriles, which can be formed in situ from isocyanides. organic-chemistry.org The synthesis of 1-substituted tetrazoles can also be achieved from primary amines, triethyl orthoformate, and sodium azide. researchgate.net Isocyanide-based multicomponent reactions, such as the Passerini-azide and Ugi-azide reactions, provide versatile pathways to tetrazole derivatives. researchgate.net

Passerini and Ugi Reactions: this compound is a suitable isocyanide component for both the Passerini and Ugi multicomponent reactions. The Passerini reaction, a three-component reaction, involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. wikipedia.org The Ugi reaction is a four-component reaction that brings together an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.orgthieme-connect.de These reactions are highly valued in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. walisongo.ac.id

Table 2: Representative Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | General Product |

|---|---|---|

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Bis-amide |

| Ugi-Azide Reaction | Isocyanide, Aldehyde/Ketone, Amine, Azide | 1,5-Disubstituted tetrazole |

Data compiled from researchgate.netwikipedia.orgwikipedia.org

Radical Chemistry Involving Isocyanophenyl Moieties

The isocyanophenyl group of this compound can participate in radical reactions, primarily through the formation and subsequent reactions of imidoyl radicals.

Generation and Reactivity of Imidoyl Radicals

Imidoyl radicals are key intermediates that can be generated from isocyanides through the addition of a radical species to the isocyano carbon. unex.esaablocks.com These radicals are isoelectronic to acyl radicals and serve as versatile intermediates in organic synthesis. aablocks.com For instance, the radical cyclization of 2-isocyanoaryl thioethers can lead to the formation of 2-substituted benzothiazoles. unex.es

The generation of imidoyl radicals from this compound would involve the addition of a radical to its isocyanide carbon. The resulting imidoyl radical, bearing the 4-acetylphenyl group, can then undergo various transformations, most notably intramolecular cyclization reactions to form fused heterocyclic systems. aablocks.comresearchgate.net The chemoselectivity of these cyclizations can be controlled, allowing for either C-H or N-H imidoylative annulation in appropriately substituted precursors. aablocks.comresearchgate.net For example, 2-(2-isocyanophenyl)-1H-indoles can be selectively cyclized to form either 6-aryl-11H-indolo[3,2-c]quinolines or 6-aryl-indolo[1,2-c]quinazolines depending on the reaction conditions. aablocks.com

Manganese(III) acetate (B1210297) is a common reagent used to mediate the generation of aryl radicals from arylboronic acids, which can then add to isocyanides to initiate these radical cascades. researchgate.net

Photoinduced Functionalizations

Photoinduced reactions provide a mild and efficient way to generate radicals and initiate functionalization reactions involving isocyanides like this compound. Visible light photoredox catalysis has emerged as a powerful tool in this context. bohrium.com

One key application is the photoinduced radical cyclization of isocyanides. For example, the reaction of isocyanides with α-carbonyl bromides under photochemical conditions can lead to the formation of 11-alkyl-substituted 1,4-dibenzodiazepines. rsc.org This process involves the generation of an alkyl radical from the α-carbonyl bromide, which then adds to the isocyanide to form an imidoyl radical. Subsequent intramolecular cyclization and aromatization steps yield the final heterocyclic product. rsc.org

Furthermore, photoinduced multicomponent reactions offer a pathway to complex molecules. For instance, a photoinduced intramolecular cyclization/hydroxytrifluoromethylation cascade has been developed to access polyfunctionalized 3,4-dihydroquinazolinones. Another example is a formal [4+2+2+2] photoinduced cyclization cascade to access complex nitrogen polyheterocycles, initiated by excited-state intramolecular proton transfer (ESIPT) in aromatic amino ketones. nih.gov

The fundamental principle behind many of these reactions is the Grotthuss-Draper law, which states that light must be absorbed by a compound for a photochemical reaction to occur. msu.edu The efficiency of these reactions is described by the quantum yield (Φ). msu.edu

Cyanation Reactions Utilizing Isocyanides

While isocyanides are not traditional cyanating agents in the sense of donating a simple cyanide anion, certain reactions effectively use the isocyano group to introduce a nitrile functionality.

Reductive Cyanation of Carbonyl Compounds

The term "reductive cyanation" in the context of isocyanides acting on carbonyl compounds is best exemplified by the Van Leusen reaction. organic-chemistry.org This reaction converts a ketone into a nitrile with one additional carbon atom using tosylmethyl isocyanide (TosMIC). researchgate.netorganic-chemistry.org The process can be formally described as a "reductive nitrilation" because the α-hydroxy group formed after the initial addition of TosMIC to the ketone is subsequently removed. organic-chemistry.org

The mechanism involves the deprotonation of TosMIC, followed by its addition to the ketone. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the nitrile. While this reaction is highly effective for converting ketones to nitriles, it is distinct from reductive amination, where an amine is formed by the reduction of an imine. masterorganicchemistry.com Reductive amination typically uses reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4) to reduce an imine or iminium ion formed in situ from a carbonyl compound and an amine. tcichemicals.comyoutube.comorganic-chemistry.org

It is important to note that direct reductive cyanation of carbonyls using this compound and a simple reducing agent is not a commonly reported transformation. Instead, isocyanides like TosMIC serve as specialized reagents for this type of conversion. researchgate.net Another related process is the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and zinc as a reductant to produce α-cyano carbonyl compounds. cluster-science.com

Table 3: Common Reducing Agents for Carbonyl and Imine Reduction

| Reducing Agent | Typical Substrates |

|---|---|

| Lithium aluminium hydride (LiAlH₄) | Aldehydes, Ketones, Carboxylic Acids, Esters, Amides |

| Sodium borohydride (NaBH₄) | Aldehydes, Ketones |

| Sodium cyanoborohydride (NaBH₃CN) | Imines, Iminium ions (selective in the presence of carbonyls) |

Data compiled from tcichemicals.comsavemyexams.comyoutube.com

Cleavage of C–NC Bonds

The carbon-isocyanide (C–NC) bond in aryl isocyanides such as this compound exhibits notable reactivity, particularly towards nucleophilic and acidic reagents. While the direct cleavage of the bond between the aromatic ring and the nitrogen atom (Ar-NC) is a high-energy process, the isocyanide functional group itself can undergo reactions that result in the cleavage of the nitrogen-carbon triple bond.

One of the most fundamental reactions of this class is the acid-catalyzed hydrolysis. In the presence of aqueous acid, isocyanides are readily hydrolyzed to the corresponding formamides. wikipedia.orgscienceinfo.com For this compound, this reaction involves the addition of water across the N≡C bond, leading to the formation of N-(4-acetylphenyl)formamide. This process effectively cleaves the isocyanide functional group and is often utilized to neutralize the characteristically unpleasant odors of isocyanide compounds. wikipedia.org The reaction proceeds via protonation of the isocyanide carbon, followed by nucleophilic attack of water.

While the hydrolysis to a formanilide (B94145) is the most common cleavage reaction, other transformations exist. The C–NC bond of tertiary alkyl isocyanides can be cleaved in certain cyanation reactions, but this reactivity is not typical for aryl isocyanides. rsc.orgresearchgate.net Another potential pathway is the reductive removal of the isocyano group, though this is less commonly documented for aromatic isocyanides compared to other functional groups. thieme-connect.de

The table below summarizes the acid-catalyzed hydrolysis of this compound.

| Reactant | Reagents | Product | Reaction Type |

| This compound | H₂O, Acid (e.g., HCl) | N-(4-acetylphenyl)formamide | Hydrolysis |

Rearrangement Reactions for Nitrile Synthesis

The isomerization of isocyanides to their more thermodynamically stable nitrile isomers is a well-known, albeit often challenging, transformation. acs.orgnih.gov This rearrangement is of significant interest as it represents a direct conversion of an isocyanide to a valuable synthetic building block, the nitrile.

Thermal Isomerization

The most direct method for converting an aryl isocyanide to an aryl nitrile is through thermal rearrangement. dspaces.org This process typically requires high temperatures to overcome the significant energy barrier for the 1,1-migration of the aryl group from the nitrogen to the carbon atom. For this compound, heating would theoretically yield 4-acetylbenzonitrile.

Catalyzed and Reagent-Mediated Isomerizations

Given the high temperatures required for thermal isomerization, alternative methods have been explored. While specific studies on this compound are not prevalent, general methodologies for aryl isocyanides can be applied. For instance, BuLi has been shown to induce isocyanide-to-nitrile isomerization under specific conditions, proceeding through a transient carbene intermediate. researchgate.net

Another approach involves the reaction of aryl isocyanides with other reagents to facilitate the rearrangement. A notable example is the reaction with azides, which can lead to the formation of nitriles, although this is part of a more complex reaction cascade. rsc.org Similarly, palladium-assisted methods have been developed where an aryl isocyanide can act as a cyanide source, implicitly involving an isocyanide-nitrile rearrangement on the metal center. acs.org These advanced methods highlight the ongoing efforts to achieve the isocyanide-nitrile transformation under milder and more controlled conditions. acs.orgresearchgate.net

The tables below outline the general thermal rearrangement and a potential mediated pathway for the conversion of this compound to its nitrile isomer.

Table 1: Thermal Isomerization

| Reactant | Conditions | Product | Reaction Type |

|---|

Table 2: Potential Mediated Isomerization Pathways

| Reactant | Reagents/Catalyst | Product | Methodology |

|---|---|---|---|

| This compound | Butyllithium (BuLi) | 4-Acetylbenzonitrile | Base-Induced Rearrangement researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Construction of Complex Molecular Architectures via Isocyanide Reagents

Isocyanides are renowned for their unique reactivity, acting as both a nucleophile and an electrophile, which makes them exceptionally useful for the rapid assembly of complex molecules through multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions, where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are prized for their efficiency and atom economy. nih.govacs.org

The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs (IMCRs) for generating molecular diversity. researchgate.netmdpi.com

The Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (like the ketone in 1-(4-isocyanophenyl)ethanone), and an isocyanide to yield an α-acyloxy amide. acs.org

The Ugi Reaction: A four-component reaction that extends the Passerini reaction by including a primary amine. escholarship.orgacs.org It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure known as a bis-amide. escholarship.org

The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and carbonyl compound. This is followed by the nucleophilic addition of the isocyanide carbon to the iminium ion, forming a nitrilium ion intermediate. mdpi.comescholarship.org This highly reactive intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product. escholarship.org The irreversibility of this final rearrangement drives the entire reaction sequence. escholarship.org

Reagents like this compound are particularly interesting for these transformations. The isocyanide group can participate as the key "C1" synthon, while the acetyl group can act as the carbonyl component, potentially leading to intramolecular reactions or serving as a handle for further functionalization after the MCR. The ability to use such bifunctional building blocks expands the chemical space accessible through these reactions, enabling the synthesis of highly substituted heterocyclic compounds and peptidomimetics. nih.govmdpi.com

Table 1: Overview of Key Isocyanide-Based Multicomponent Reactions

| Reaction Name | Components | Key Intermediate | Product |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Acyloxy Amide |

| Ugi Reaction | Carbonyl Compound, Primary Amine, Carboxylic Acid, Isocyanide | Nitrilium Ion | α-Aminoacyl Amide (Bis-amide) |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | Aldehyde, Amidine (e.g., 2-Aminopyridine), Isocyanide | N/A | Imidazo[1,2-a]pyridines |

Functional Materials and Polymer Chemistry

The unique reactivity of the isocyanide functional group is not limited to small-molecule synthesis but extends into the realm of polymer and materials chemistry. By employing monomers containing isocyanide groups, chemists can fabricate novel materials with tailored properties and functionalities.

Multicomponent polymerizations leverage the principles of MCRs to create polymers, offering a powerful method for generating structurally complex and diverse polymers in a single, efficient step. chemspider.com Instead of using monofunctional reactants to build a single molecule, MCPs utilize monomers with at least two reactive sites (e.g., diisocyanides, dialdehydes) to propagate a polymer chain.

A notable example is the transition-metal-free multicomponent polymerization using diisocyanides, dialdehydes, and an amine component like 2-aminopyridine. chemspider.comwisconsin.edu This approach, based on the Groebke–Blackburn–Bienaymé (GBB) reaction, produces high yields of polymers featuring fused heterocyclic units under mild conditions. chemspider.comwisconsin.edu The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by varying the structure of the monomers. chemrxiv.org The use of bifunctional monomers related to this compound, such as a diisocyanide analog, would allow for the incorporation of the core structure into a polymer backbone via MCPs.

Table 2: Example of a Multicomponent Polymerization System

| Monomer 1 (Dianiline) | Monomer 2 (Dialdehyde) | Monomer 3 (Diisocyanide) | Polymerization Type | Resulting Polymer Structure |

| 4,4'-Diaminodiphenyl ether | Terephthalaldehyde | 1,4-Diisocyanobutane | Ugi-type MCP | Polyamide with peptide-like side chains |

| Benzidine | Isophthalaldehyde | 1,6-Diisocyanohexane | Ugi-type MCP | Cross-linked Polyamide network |

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov Their ordered pore structures and high surface areas make them promising for applications in gas storage, separation, and catalysis. acs.orgresearchgate.net While many COFs are synthesized via Schiff base chemistry (reaction of amines and aldehydes), isocyanide-based multicomponent reactions have emerged as a powerful strategy for creating highly stable and functional COFs. beilstein-journals.orgnih.govscispace.com

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been successfully applied to the synthesis of COFs. beilstein-journals.orgscispace.com By combining polyfunctional monomers—such as a trialdehyde, a di-aminopyridine, and a diisocyanide—under solvothermal conditions, researchers can construct robust, crystalline pyrimidazole-based COFs in a one-pot synthesis. scispace.com The formation of the fused imidazole (B134444) rings during the reaction imparts exceptional stability to the resulting framework. scispace.com This methodology allows for the bottom-up integration of diverse functionalities simply by choosing appropriately substituted monomers. scispace.com The use of linkers containing isocyanide groups is thus a key strategy for accessing novel COF architectures with tailored properties. researchgate.netnih.gov

Beyond their use in MCRs, isocyanides can undergo direct polymerization. The polymerization of isocyanide monomers (R-N≡C), often catalyzed by nickel(II) complexes, yields poly(isocyanide)s, also known as poly(iminomethylene)s. These polymers are notable for their rigid, helical secondary structures.

The driving force for this polymerization is the conversion of the divalent isocyanide carbon into a tetravalent carbon in the polymer backbone. The steric bulk of the side chains (the 'R' group) forces the polymer chain to adopt a stable helical conformation (atropisomerism). When a chiral isocyanide monomer is used, or a chiral initiator is employed with an achiral monomer, the polymerization can be stereoselective, producing a polymer with a preference for either a right-handed or left-handed helix.

The acetylphenyl group of this compound would serve as the side chain in such a polymer. This functionality could be used to further modify the polymer after its formation or to influence its properties, such as solubility and thermal stability, or to introduce specific interactions between polymer chains.

Computational and Theoretical Investigations on 1 4 Isocyanophenyl Ethanone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry, electronic properties, and reactivity of organic compounds. For 1-(4-isocyanophenyl)ethanone, the interplay between the electron-withdrawing acetyl group and the versatile isocyano group defines its chemical character.

The electronic structure of isocyanides is complex, best described as a resonance hybrid with both a carbenic (R-N=C:) and a zwitterionic (R-N⁺≡C⁻) character. High-level Valence Bond calculations support a predominantly carbenic electronic structure. researchgate.net This dual nature governs the reactivity of the isocyano group. The acetyl group, being a meta-director and an electron-withdrawing group, influences the electron density of the phenyl ring and, consequently, the electronic properties of the isocyano moiety.

DFT calculations on related molecules provide insight into key electronic parameters. For instance, studies on para-substituted aryl isocyanides show a clear correlation between the electronic nature of the substituent and the properties of the isocyano group. aip.org An electron-withdrawing group like the acetyl group is expected to influence the bond order and vibrational frequency of the N≡C bond. Theoretical calculations on a range of para-substituted phenyl isocyanides (X–C₆H₄–NC) have clarified the effects of electron-donating and -withdrawing groups on the interaction between the molecule and metal substrates. aip.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In acetophenone (B1666503) derivatives, the HOMO is typically located on the phenyl ring and the oxygen of the carbonyl group, while the LUMO is distributed over the carbonyl group and the benzene (B151609) ring. For phenyl isocyanide, the HOMO is also associated with the phenyl ring, while the LUMO has significant contributions from the isocyanide carbon. In this compound, the combination of these groups would lead to a complex distribution of these frontier orbitals, likely lowering the energy of the LUMO and influencing its reactivity towards nucleophiles.

Below is a table of computed electronic properties for structurally related compounds, providing a basis for estimating the properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Acetophenone | DFT/B3LYP | -6.5 | -1.8 | 2.9 |

| Phenyl Isocyanide | DFT | - | - | 3.44 researchgate.net |

| 2-Nitroacetophenone | DFT/B3LYP/6-311++G** | -8.01 | -4.01 | - worldscientific.com |

This table is generated from data on related compounds to infer the properties of this compound.

Mechanistic Probes via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates that are often difficult to observe experimentally. For this compound, mechanistic studies would focus on reactions involving either the isocyanide or the acetyl group, and how one influences the other.

The isocyanide group is renowned for its participation in multicomponent reactions, such as the Passerini and Ugi reactions. nih.gov Computational studies on these reactions have revealed detailed mechanistic pathways. For example, the reaction of an isocyanide with an electron-deficient alkyne to form a 1,3-dipolar species is often the rate-determining step in subsequent cycloadditions. acs.org The presence of the acetyl group in this compound would modulate the nucleophilicity of the isocyanide carbon, affecting the activation barriers of such reactions.

Computational investigations into the reaction of phenyl isocyanate (a compound electronically similar to phenyl isocyanide) with alcohols to form urethanes have been performed using methods like G3MP2BHandHLYP. mdpi.com These studies calculate the activation energies for both catalyst-free and catalyzed reactions, identifying key transition states and intermediates. mdpi.com For instance, the catalyst-free reaction of phenyl isocyanate and methanol (B129727) has a significant activation energy, which is substantially lowered by the presence of a catalyst. mdpi.com Similar principles would apply to the reactions of this compound.

Furthermore, DFT has been used to study the inhibition of enzymes like falcipain-2 by acetophenone derivatives, revealing covalent interactions between the inhibitor and active site residues. scispace.com Such studies highlight the potential for the acetyl group in this compound to engage in specific binding interactions.

The following table summarizes key findings from computational mechanistic studies on related reactions.

| Reaction | Computational Method | Key Finding | Activation Energy (kcal/mol) |

| Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | Characterization of catalyst-free transition state. mdpi.com | ~27-30 |

| Isocyanide + Alkyne Cycloaddition | DFT | Formation of 1,3-dipolar species is the rate-determining step. acs.org | 24.3 |

| Phthalic Anhydride (B1165640) + Phenyl Isocyanate | Quantum Mechanics (QM) | Elucidation of a catalytic cycle involving urea (B33335) as an intermediate. rsc.org | Not specified |

This table presents data from reactions of related compounds to provide insight into the potential reactivity of this compound.

Future Perspectives and Research Challenges

Development of Novel Reactivity Modalities for Aryl Isocyanides

The exploration of new reactions involving aryl isocyanides is a burgeoning field of research, moving beyond their traditional roles in multicomponent reactions. frontiersin.orgacs.org The electron-withdrawing nature of the acetyl group in 1-(4-isocyanophenyl)ethanone can influence its reactivity in these novel transformations. Future research will likely focus on several key areas:

Transition-Metal-Catalyzed Insertions: Palladium-catalyzed reactions have demonstrated the ability of isocyanides to insert into various metal-carbon bonds, creating new pathways to complex nitrogen-containing molecules. mdpi.com Future work will likely expand the scope of metals and coupling partners, enabling the synthesis of a wider array of heterocycles and functionalized imines. sioc-journal.cn The development of stereoselective insertion reactions is a significant challenge and a major goal.

Radical Reactions and Photochemistry: The involvement of isocyanides in radical and photocatalytic reactions represents a paradigm shift in their application. beilstein-journals.orgresearchgate.net Aryl isocyanides can participate in radical cyclizations to form phenanthridine (B189435) derivatives and other fused heterocyclic systems. beilstein-journals.org Furthermore, aromatic isocyanides are being explored as a new class of tunable organic photocatalysts for C(sp3)–H bond functionalization. acs.org Understanding and controlling the regioselectivity and efficiency of these light-induced processes is a key challenge.

Cyanation Reactions: Isocyanides are emerging as a safer and more versatile source of the cyanide group in organic synthesis. rsc.org Novel methods for cyanation using aryl isocyanides are being developed, including rearrangements and reductive cyanations. researchgate.netrsc.org A significant challenge is the development of catalytic systems that can efficiently transfer the cyano group from the isocyanide to a variety of substrates.

Cycloaddition Reactions: The [4+1] cycloaddition of isocyanides with various partners is a powerful tool for the synthesis of five-membered rings. frontiersin.org Future research will likely focus on expanding the scope of dienes and other coupling partners, as well as developing asymmetric versions of these reactions to access chiral heterocycles.

The table below summarizes some of the emerging reactivity modalities for aryl isocyanides.

| Reactivity Modality | Description | Key Research Focus |

| Transition-Metal-Catalyzed Insertions | Insertion of the isocyanide carbon into metal-carbon bonds, often catalyzed by palladium. mdpi.com | Expansion of metal catalysts and coupling partners; development of enantioselective variants. |

| Radical Reactions | Participation in radical cascades and cyclizations to form complex heterocyclic systems. beilstein-journals.org | Control of regioselectivity; exploration of novel radical initiators and reaction pathways. |

| Photocatalysis | Use of aryl isocyanides as photocatalysts or their participation in photo-induced reactions. researchgate.netacs.org | Development of highly efficient and tunable isocyanide-based photocatalysts; understanding excited-state reactivity. |

| Cyanation Reagents | Aryl isocyanides as precursors for the cyano group in various transformations. rsc.org | Development of catalytic methods for efficient cyano group transfer. |

| Cycloaddition Reactions | [4+1] and other cycloaddition pathways to synthesize heterocyclic compounds. frontiersin.org | Expansion of reaction partners; development of asymmetric cycloadditions. |

Green Chemistry and Sustainable Synthesis Approaches in Isocyanide Chemistry

The traditional synthesis of isocyanides often involves toxic reagents and generates significant chemical waste. mdpi.com A major future challenge is the development of greener and more sustainable synthetic routes to aryl isocyanides like this compound.

Alternative Dehydrating Agents: The classical dehydration of formamides to isocyanides often employs stoichiometric amounts of hazardous reagents like phosphorus oxychloride or phosgene (B1210022) derivatives. mdpi.com Research is focused on finding milder and more environmentally benign alternatives. A significant advancement is the use of phosphorus oxychloride in the presence of triethylamine (B128534) as both a base and a solvent, which dramatically reduces reaction times and waste. mdpi.comnih.govsmu.ac.za Other promising reagents include tosyl chloride and combinations of triphenylphosphine (B44618) and iodine. mdpi.com

Catalytic and Solvent-Free Methods: The development of catalytic dehydration methods would represent a major breakthrough in green isocyanide synthesis. Furthermore, solvent-free approaches, such as those using mechanochemical activation (ball-milling), are being explored to minimize the environmental impact of solvents. mdpi.com

Flow Chemistry: Continuous flow technology offers a safer and more efficient way to produce isocyanides, especially those that are unstable or have unpleasant odors. thieme-connect.com This technology allows for precise control over reaction conditions and minimizes the exposure of chemists to hazardous materials.

The following table compares different synthetic approaches for isocyanides from a green chemistry perspective.

| Synthetic Method | Reagents | Advantages | Disadvantages |

| Classical Dehydration | Phosphorus oxychloride, phosgene derivatives mdpi.com | Well-established | Toxic reagents, significant waste |

| Improved POCl₃ Method | POCl₃, triethylamine (solvent) mdpi.comnih.govsmu.ac.za | Fast, high yields, reduced waste | Still uses a chlorinated reagent |

| Tosyl Chloride Method | p-Toluenesulfonyl chloride, base | Less toxic reagent | May require higher temperatures |

| Mechanochemistry | Dehydrating agent, ball-milling mdpi.com | Solvent-free, rapid | Scalability can be a challenge |

| Flow Synthesis | Continuous flow reactor thieme-connect.com | Enhanced safety, precise control | Requires specialized equipment |

Catalytic Innovations with Aryl Isocyanides and their Complexes

Aryl isocyanides are not only valuable reagents but also serve as ligands in transition metal catalysis, influencing the activity and selectivity of catalytic processes. researchgate.net Future research in this area is directed towards several exciting frontiers.

Novel Catalyst Design: The synthesis of novel metal complexes with aryl isocyanide ligands is a key area of research. rsc.org These complexes are being investigated as catalysts for a variety of organic transformations, including C-H functionalization, cross-coupling reactions, and polymerization. researchgate.net The electronic properties of the aryl isocyanide, such as the acetyl group in this compound, can be tuned to modulate the catalytic activity of the metal center.

Recyclable Catalytic Systems: The development of recyclable catalysts is a cornerstone of green chemistry. beilstein-journals.org Strategies to immobilize aryl isocyanide-metal complexes on solid supports or in biphasic systems are being explored to facilitate catalyst recovery and reuse. This approach not only reduces costs but also minimizes metal contamination in the final products.

Isocyanides in Asymmetric Catalysis: The design of chiral isocyanide ligands for asymmetric catalysis is a significant challenge with high potential rewards. acs.org The development of such ligands could enable highly enantioselective transformations that are difficult to achieve with existing catalysts.

Dual Role as Ligand and Reactant: In some catalytic cycles, aryl isocyanides can act as both a ligand and a reactant. rsc.org These dual-role systems can lead to novel and efficient reaction cascades for the synthesis of complex molecules. Elucidating the mechanisms of these intricate catalytic cycles is a key research objective.

The table below highlights key areas of catalytic innovation involving aryl isocyanides.

| Area of Innovation | Description | Research Goals |

| Novel Catalyst Synthesis | Design and synthesis of new transition metal complexes with aryl isocyanide ligands. rsc.org | Tuning catalytic activity and selectivity; exploring new catalytic reactions. |

| Recyclable Catalysts | Immobilization of isocyanide-metal complexes on supports or in multiphase systems. beilstein-journals.org | Improving catalyst lifetime and reusability; reducing metal waste. |

| Asymmetric Catalysis | Development of chiral isocyanide ligands for enantioselective transformations. acs.org | Achieving high enantioselectivity in a broad range of reactions. |

| Dual-Role Systems | Isocyanides acting as both ligand and reactant in a catalytic cycle. rsc.org | Discovering novel reaction cascades and building molecular complexity efficiently. |

Q & A

Q. What are the standard synthetic routes for 1-(4-Isocyanophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis of aryl ethanones like this compound often involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 4-isocyanobenzene) using Lewis acid catalysts like AlCl₃. Alternative methods include oxidation of substituted benzyl alcohols or nucleophilic substitution on pre-functionalized acetophenone derivatives. Optimization involves tuning solvent polarity (e.g., dichloromethane or nitrobenzene), catalyst loading (1–2 equivalents), and temperature (0–80°C) to maximize yield and minimize side reactions like over-acylation . For isocyanophenyl derivatives, protecting group strategies may be necessary to prevent unwanted reactivity at the isocyano group during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- IR Spectroscopy : The carbonyl (C=O) stretch typically appears at 1680–1720 cm⁻¹, while the isocyano (–N≡C) group shows a sharp peak near 2100–2150 cm⁻¹. Solvent effects (e.g., CCl₄ vs. CS₂) must be accounted for to avoid spectral contamination .

- NMR : In H NMR, the acetyl methyl group resonates at δ 2.5–2.7 ppm, and aromatic protons appear as distinct multiplet patterns depending on substituent positions. C NMR confirms the carbonyl carbon at δ 195–205 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks consistent with the molecular formula (C₉H₇NO), with fragmentation patterns reflecting loss of CO (28 amu) or the isocyanophenyl group .

Q. How can researchers ensure purity and stability of this compound during storage?

Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Purity is validated via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) or GC-MS. Degradation products (e.g., hydrolysis of the isocyano group to amines) can be monitored using TLC or spectroscopic methods .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the isocyano group on the acetyl moiety, predicting sites for electrophilic/nucleophilic attack. Quantitative Structure-Property Relationship (QSPR) models and molecular docking studies are useful for designing derivatives with enhanced bioactivity or material properties . Software like Gaussian or ORCA provides insights into frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. How can contradictory spectral data (e.g., unexpected IR peaks) be resolved for this compound?

Contradictions may arise from solvent interactions, impurities, or tautomerism. For example, residual CS₂ solvent can artifact peaks at ~855 cm⁻¹ in IR. Use high-purity solvents, subtract background signals, and validate with alternative techniques like Raman spectroscopy. If tautomerism (e.g., keto-enol) is suspected, variable-temperature NMR or X-ray crystallography can clarify structural assignments .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Screen derivatives against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or calorimetric methods.

- SAR Studies : Modify substituents on the phenyl ring (e.g., halogens, alkoxy groups) to correlate structure with activity. For example, fluorinated analogs may enhance metabolic stability .

- In Silico Screening : Use molecular dynamics simulations to predict binding affinities to proteins like β-amyloid or antimicrobial targets .

Q. What environmental and toxicity considerations apply to this compound in research settings?

While specific ecotoxicological data are limited, isocyanides are generally reactive and may pose inhalation or dermal hazards. Conduct Ames tests for mutagenicity and assess aquatic toxicity using Daphnia magna or algal models. Green chemistry approaches (e.g., biocatalysis, solvent-free reactions) can mitigate environmental impact .

Methodological Tables

| Parameter | Synthetic Optimization | Characterization |

|---|---|---|

| Catalyst | AlCl₃ (1.2 eq) | IR (KBr pellet, 400–4000 cm⁻¹) |

| Solvent | Anhydrous CH₂Cl₂ | H NMR (400 MHz, CDCl₃) |

| Reaction Time | 12–24 hrs | HPLC (C18, 70% acetonitrile) |

| Yield | 60–75% | EI-MS (m/z 161 [M⁺]) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.